N-Butyl-3-(dibromomethanesulfonyl)benzamide
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Overview
Description
N-Butyl-3-(dibromomethanesulfonyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by the presence of a butyl group, a dibromomethanesulfonyl group, and a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-(dibromomethanesulfonyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method offers advantages such as low reaction times, high yields, and eco-friendly processes.
Industrial Production Methods
Industrial production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines . The use of catalysts such as Cu(OTf)2 can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-(dibromomethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the dibromomethanesulfonyl group to simpler sulfonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibromomethanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
N-Butyl-3-(dibromomethanesulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-Butyl-3-(dibromomethanesulfonyl)benzamide involves its interaction with molecular targets such as enzymes and proteins. The dibromomethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . This interaction can affect various biochemical pathways, making the compound useful in research on enzyme inhibition and drug development.
Comparison with Similar Compounds
Similar Compounds
N-Butylbenzamide: Lacks the dibromomethanesulfonyl group, making it less reactive in certain chemical reactions.
N-tert-Butylbenzamide: Contains a tert-butyl group instead of a butyl group, which can affect its steric properties and reactivity.
N-Methylbenzamide: Has a methyl group instead of a butyl group, leading to different physical and chemical properties.
Uniqueness
N-Butyl-3-(dibromomethanesulfonyl)benzamide is unique due to the presence of the dibromomethanesulfonyl group, which imparts specific reactivity and makes it suitable for specialized applications in chemical synthesis and research .
Properties
CAS No. |
324061-05-4 |
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Molecular Formula |
C12H15Br2NO3S |
Molecular Weight |
413.13 g/mol |
IUPAC Name |
N-butyl-3-(dibromomethylsulfonyl)benzamide |
InChI |
InChI=1S/C12H15Br2NO3S/c1-2-3-7-15-11(16)9-5-4-6-10(8-9)19(17,18)12(13)14/h4-6,8,12H,2-3,7H2,1H3,(H,15,16) |
InChI Key |
FIIUJYBHXGBNAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)C(Br)Br |
Origin of Product |
United States |
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